Cas no 1267230-52-3 (5-(p-Tolyl)nicotinonitrile)

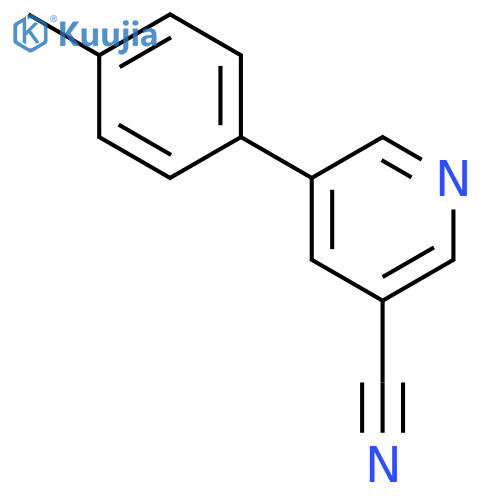

5-(p-Tolyl)nicotinonitrile structure

商品名:5-(p-Tolyl)nicotinonitrile

5-(p-Tolyl)nicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(p-Tolyl)nicotinonitrile

- 5-(4-methylphenyl)pyridine-3-carbonitrile

- 1267230-52-3

- SB54778

- 5-p-tolylpyridine-3-carbonitrile

- SCHEMBL12947990

- A1-53480

- DTXSID20745123

-

- インチ: InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3

- InChIKey: IGWMSANHQMUUGH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N

計算された属性

- せいみつぶんしりょう: 194.084398327g/mol

- どういたいしつりょう: 194.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 36.7Ų

5-(p-Tolyl)nicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3359348-1g |

5-(p-Tolyl)nicotinonitrile |

1267230-52-3 | 95+% | 1g |

RMB 2867.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803627-1g |

5-(p-Tolyl)nicotinonitrile |

1267230-52-3 | 98% | 1g |

¥4522.00 | 2024-08-09 | |

| Chemenu | CM177692-1g |

5-(p-tolyl)nicotinonitrile |

1267230-52-3 | 95% | 1g |

$547 | 2022-06-13 | |

| Chemenu | CM177692-1g |

5-(p-tolyl)nicotinonitrile |

1267230-52-3 | 95% | 1g |

$594 | 2021-08-05 | |

| Alichem | A029206853-1g |

5-(p-Tolyl)nicotinonitrile |

1267230-52-3 | 95% | 1g |

$537.60 | 2022-04-03 |

5-(p-Tolyl)nicotinonitrile 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1267230-52-3 (5-(p-Tolyl)nicotinonitrile) 関連製品

- 10177-11-4(5-Phenylnicotinonitrile)

- 1268049-13-3(5-(m-Tolyl)nicotinonitrile)

- 1802-33-1([3,3'-Bipyridine]-5-carbonitrile)

- 294648-03-6(Benzonitrile,4-(3-pyridinyl)-)

- 1268076-20-5(5-(o-Tolyl)nicotinonitrile)

- 4350-54-3(3-(Pyridin-3-yl)benzonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量